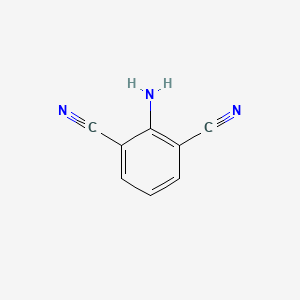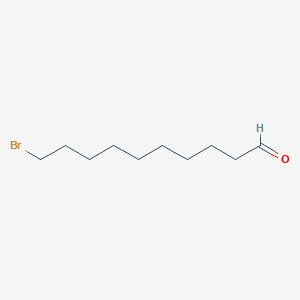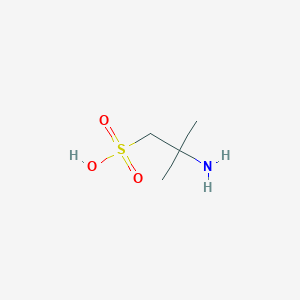
1-(3-ヒドロキシ-5,6,7,8-テトラヒドロナフタレン-2-イル)エタノン
概要
説明
1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is an organic compound with a molecular formula of C12H14O2 This compound features a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative
科学的研究の応用
1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
Pharmacokinetics
The compound’s physicochemical properties suggest that it may have high gastrointestinal absorption and may be bbb permeant .
Action Environment
The action of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . .
生化学分析
Biochemical Properties
1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves binding to active sites or altering enzyme activity, which can lead to changes in metabolic flux and cellular responses.
Cellular Effects
The effects of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in stress responses and metabolic regulation . Additionally, it has been found to impact cellular processes such as apoptosis and proliferation, indicating its potential role in cell cycle regulation.
Molecular Mechanism
At the molecular level, 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to interact with multiple targets makes it a versatile molecule in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and stress resistance . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in energy production, redox balance, and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s distribution patterns are essential for understanding its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is a key factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with other biomolecules, thereby modulating its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone typically involves the partial reduction of 1-naphthol. This can be achieved through catalytic hydrogenation methods using either homogeneous or heterogeneous catalysts . The reaction conditions often include the use of hydrogen gas and a suitable solvent, such as ethanol, under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, reaction temperature, and pressure are optimized to ensure high yield and purity of the final product. Continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-(3-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.
Reduction: Formation of 1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
類似化合物との比較
5,6,7,8-Tetrahydro-2-naphthylamine: This compound features an amine group instead of a hydroxy group.
6-Acetyl-1,2,3,4-tetrahydronaphthalene: This compound has an acetyl group on the naphthalene ring.
Uniqueness: 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is unique due to the presence of both a hydroxy group and an ethanone group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(13)11-6-9-4-2-3-5-10(9)7-12(11)14/h6-7,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZONKXKXBWZDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2CCCCC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449213 | |
| Record name | 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40420-05-1 | |
| Record name | 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1278378.png)








